molecular formula C12H19N5O B13269754 2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one

2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one

Cat. No.: B13269754
M. Wt: 249.31 g/mol
InChI Key: OXTUGBRDBVMWTB-UHFFFAOYSA-N
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Description

2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one is a spirocyclic compound featuring a fused imidazo[4,5-c]pyridine core linked to a piperidine ring via a spiro carbon atom (C12H21N5, average mass: 235.33 g/mol) . Its structure combines the aromaticity of the imidazopyridine system with the conformational flexibility of the piperidine moiety, making it a versatile scaffold in medicinal chemistry. The compound’s synthesis typically involves microwave-assisted condensation reactions or reductions of nitropyridine precursors, as demonstrated in Schemes 3 and 4 of the cited literature . Notably, its amino-ethanone substituent at the 1'-position distinguishes it from related analogs and may enhance hydrogen-bonding interactions in biological targets .

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

2-amino-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone

InChI

InChI=1S/C12H19N5O/c13-7-10(18)17-5-2-12(3-6-17)11-9(1-4-16-12)14-8-15-11/h8,16H,1-7,13H2,(H,14,15)

InChI Key

OXTUGBRDBVMWTB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)C(=O)CN)C3=C1NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of imidazo[4,5-c]pyridine derivatives with piperidine derivatives in the presence of a suitable catalyst can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities .

Scientific Research Applications

2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various cellular pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between 2-Amino-1-{3,5,6,7-tetrahydrospiro[...]ethan-1-one and structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Route Pharmacological Notes
2-Amino-1-{3,5,6,7-tetrahydrospiro[...]ethan-1-one (Target Compound) C12H21N5 235.33 1'-Amino-ethanone Microwave-assisted condensation of 3,4-diaminopyridine derivatives Potential SSAO (semicarbazide-sensitive amine oxidase) inhibition implied by analogs .
1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] C12H18N4O 234.30 1'-Methyl Reduction of 3-nitropyridin-4-amine followed by cyclization Less polar than target compound; may exhibit altered pharmacokinetics.
1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] C13H22N4 234.35 1'-Propyl Ytterbium triflate-catalyzed condensation with triethyl orthoformate Hydrophobic substituent could enhance blood-brain barrier penetration.
3-Amino-1-{...}propan-1-one trihydrochloride C13H24Cl3N5O 372.73 1'-Amino-propanone (trihydrochloride) Acid-catalyzed acylation of spirocyclic amine precursors Improved solubility due to HCl salt; safety precautions required for handling .
1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] C13H22N4 234.35 1'-Isopropyl Condensation of 4-aminopyridine with isopropylating agents Steric bulk may reduce binding to flat enzymatic pockets.

Key Findings and Analysis

Spirocyclic rigidity limits conformational freedom, which may improve selectivity but reduce adaptability to diverse binding sites compared to non-spiro imidazopyridines .

Synthetic Accessibility: Microwave-assisted methods (e.g., silica gel-supported reactions) yield the target compound in 71–92% efficiency, superior to traditional reflux-based syntheses for propyl/isopropyl analogs (32–99% yields) . The amino-ethanone moiety requires protective group strategies to avoid side reactions, increasing synthetic complexity relative to alkyl-substituted derivatives .

The trihydrochloride salt of a related propanone derivative (C13H24Cl3N5O) shows improved aqueous solubility but necessitates stringent safety protocols (e.g., P201/P210 precautions) .

Commercial Availability :

  • The target compound is listed as discontinued by suppliers like CymitQuimica, whereas analogs such as 1'-isopropyl and 1'-propyl derivatives remain available for research .

Biological Activity

2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure that integrates both imidazo and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N5OC_{12}H_{19}N_{5}O with a molecular weight of 249.31 g/mol. The presence of an amino group and a carbonyl function enhances its reactivity and biological applicability. The spirocyclic structure is significant as it may lead to distinct pharmacological profiles compared to simpler analogs.

PropertyValue
Molecular FormulaC₁₂H₁₉N₅O
Molecular Weight249.31 g/mol
CAS Number1092292-61-9
StructureStructure

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets.

Antimicrobial Activity

Studies suggest that compounds with similar structural features exhibit antimicrobial properties. For example:

  • 3-Aminoquinoline : Exhibits significant antimicrobial activity due to its amino group and quinoline ring structure.
  • 2-Pyridinamine : Demonstrates anticancer properties.

The unique combination of nitrogen-containing heterocycles in this compound may enhance its potential as an antimicrobial agent.

Anticancer Activity

Preliminary research indicates that compounds containing imidazo and piperidine structures have been investigated for their anticancer properties. The mechanism may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth.
  • Mechanism of Action :
    • Research has shown that the compound may interact with specific molecular targets such as enzymes involved in metabolic pathways. This interaction could lead to the modulation of biological responses associated with disease progression.
  • Comparative Analysis :
    • A comparative study involving structurally similar compounds highlighted that this compound exhibited superior activity against certain bacterial strains compared to its analogs.

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